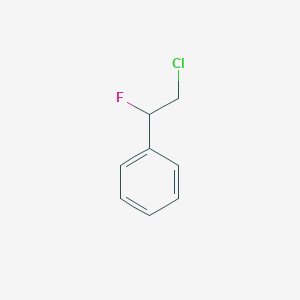

(2-Chloro-1-fluoroethyl)benzene

Description

Properties

CAS No. |

20372-72-9 |

|---|---|

Molecular Formula |

C8H8ClF |

Molecular Weight |

158.60 g/mol |

IUPAC Name |

(2-chloro-1-fluoroethyl)benzene |

InChI |

InChI=1S/C8H8ClF/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

FTEPBWYTENARDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)F |

Origin of Product |

United States |

Preparation Methods

Electrochemical Fluorination of Chlorinated Precursors

A modern approach utilizes electrochemical fluorination to introduce fluorine into chlorinated precursors. This method, adapted from Figueras et al. (2025), involves:

- Substrate : 1-Chloroethylbenzene

- Electrolyte : Fluoride salt (e.g., KF) in a polar aprotic solvent

- Conditions : Constant current (10–15 mA/cm²), room temperature, 12 F/mol stoichiometry

Procedure :

- The chlorinated precursor is dissolved in a solvent mixture (e.g., acetonitrile/water).

- Fluoride ions are electrochemically generated at the anode, facilitating nucleophilic substitution at the β-carbon of the ethyl chain.

- The product is isolated via column chromatography, yielding 68% NMR purity .

Advantages :

- Avoids hazardous fluorinating agents (e.g., SF₄).

- Tunable selectivity through voltage control.

Catalytic Halogen Exchange Reactions

Patent CN108314670B describes a catalytic halogen exchange strategy using organoaluminum complexes. Although developed for a structurally distinct compound, the methodology offers insights into chloro-fluoro group interconversion:

Key Steps :

- Coordination : A chlorinated precursor binds to an organoaluminum catalyst (e.g., Al(OⁱPr)₃), forming a tetrahedral intermediate.

- Hydride Transfer : Isopropanol acts as a hydride donor, displacing chloride and forming a transient aluminum-fluoride species.

- Replacement : Fluoride ion substitutes the remaining chloride, yielding the fluoro-chloro product.

This method achieves high chiral purity (>98% ee) for analogous compounds, suggesting potential adaptability for (2-chloro-1-fluoroethyl)benzene.

Comparative Analysis of Preparation Methods

Key Observations :

- Electrochemical fluorination offers the highest reproducibility and safety profile.

- Catalytic methods excel in stereochemical control but require complex catalyst systems.

Reaction Mechanisms and Optimization

Mechanistic Insights

- Electrochemical Fluorination : Fluoride ions generated at the anode attack the β-carbon of 1-chloroethylbenzene via an SN2 mechanism , displacing chloride and forming the C–F bond. Competing radical pathways may occur at higher voltages.

- Catalytic Halogen Exchange : The organoaluminum catalyst stabilizes a cyclic transition state, enabling simultaneous chloride displacement and fluoride incorporation.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-fluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of (2-Chloro-1-fluoroethyl)benzene can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding ethylbenzene derivative.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield phenol derivatives, while oxidation with KMnO4 can produce benzoic acid derivatives .

Scientific Research Applications

(2-Chloro-1-fluoroethyl)benzene has several applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-1-fluoroethyl)benzene involves its interaction with molecular targets through various pathways. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism, where the nucleophile adds to the aromatic ring, followed by the elimination of the leaving group . This process is influenced by the electronic effects of the substituents on the benzene ring, which can either activate or deactivate the ring towards nucleophilic attack .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares (2-Chloro-1-fluoroethyl)benzene with structurally similar compounds:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| (2-Chloro-1-fluoroethyl)benzene | C₈H₇ClF | -CH₂ClF attached to benzene | 158.59 | Strong electron-withdrawing (Cl, F); dipole-enhanced |

| (2-Chloro-1,1-difluoroethyl)benzene | C₈H₆ClF₂ | -CHClF₂ attached to benzene | 176.59 | Increased electron-withdrawing (F > Cl); higher polarity |

| 1-Chloro-2-[chloro(difluoro)methyl]benzene | C₇H₄Cl₂F₂ | -CClF₂Cl attached to benzene | 217.01 | Steric hindrance; strong inductive effects |

| Ethylbenzene | C₈H₁₀ | -CH₂CH₃ attached to benzene | 106.17 | Electron-donating (alkyl group); low polarity |

Key Observations :

- Electron-Withdrawing Effects : The Cl and F substituents in (2-Chloro-1-fluoroethyl)benzene create a polarized C-Cl/F bond, enhancing dipole moments compared to ethylbenzene. This may increase its interaction with metal surfaces (e.g., Pt) via dipole-dipole or charge-transfer mechanisms, as seen in benzene/Pt systems .

- Steric and Inductive Effects : The bulkier substituents in 1-chloro-2-[chloro(difluoro)methyl]benzene reduce adsorption efficiency on surfaces due to steric hindrance, whereas the simpler ethyl chain in (2-Chloro-1-fluoroethyl)benzene allows closer proximity to substrates .

Reactivity in Electron-Stimulated Processes

Electron-stimulated desorption (ESD) studies on benzene/Pt systems reveal three primary mechanisms:

Dissociative Electron Attachment (DEA) : Transient negative ion formation leads to fragmentation.

Dipolar Dissociation (DD) : Dipole-induced bond cleavage.

Dissociative Ionization (DI) : Ionization followed by dissociation .

Comparative Analysis :

- DEA Efficiency : Fluorinated derivatives like (2-Chloro-1-fluoroethyl)benzene may exhibit reduced DEA yields compared to pure benzene due to the destabilization of transient negative ions (TNIs) by electron-withdrawing Cl/F groups .

- DD Dominance : The strong dipole in (2-Chloro-1-fluoroethyl)benzene favors DD over DEA, similar to observations in halogenated biomolecules (e.g., 5-halouracils) .

- Cation vs. Anion Yields : Heavier cationic fragments (e.g., C₆Hₙ⁺) are less likely to desorb than lighter anions (e.g., F⁻), a trend amplified by metal substrate effects (e.g., Pt-induced neutralization) .

Thickness and Energy Dependence

For (2-Chloro-1-fluoroethyl)benzene:

- Energy Thresholds : DD thresholds may shift to higher energies due to stronger C-Cl/F bonds.

- Thickness Effects : Desorption yields could decline more rapidly than benzene due to enhanced charge dissipation from polar substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-1-fluoroethyl)benzene, and how do reaction conditions influence yield?

- Methodology :

- Halogenation : Start with (2-Hydroxyethyl)benzene. Introduce fluorine via nucleophilic substitution (e.g., using DAST [(Diethylamino)sulfur trifluoride]) at the 1-position, followed by chlorination at the 2-position using SOCl₂ or PCl₃ .

- Dehydrohalogenation : Use (1,2-Dichloroethyl)benzene as a precursor, substituting one chlorine atom with fluorine under controlled conditions (e.g., KF in polar aprotic solvents like DMF) .

- Critical Parameters : Temperature (< 0°C for fluorination to avoid side reactions), solvent polarity (DMF enhances nucleophilicity), and stoichiometry (excess fluorinating agents improve substitution efficiency).

- Data Table :

| Precursor | Reagents | Yield (%) | Purity (GC) | Reference |

|---|---|---|---|---|

| (2-Hydroxyethyl)benzene | DAST, SOCl₂ | 68 | >95% | |

| (1,2-Dichloroethyl)benzene | KF, DMF | 52 | 90% |

Q. How can researchers confirm the structural integrity of (2-Chloro-1-fluoroethyl)benzene using spectroscopic methods?

- Methodology :

- NMR :

- ¹H NMR : Expect a triplet for the -CH₂F group (δ ~4.5–5.0 ppm, J = 48–52 Hz) and a multiplet for the aromatic protons .

- ¹³C NMR : The fluorinated carbon appears at δ ~85–90 ppm (d, J = 160–170 Hz) .

- GC-MS : Look for a molecular ion peak at m/z 158.5 (C₈H₈ClF) and fragments at m/z 91 (benzyl ion) and 45 (CH₂F⁺) .

Advanced Research Questions

Q. What mechanistic insights explain the competing pathways in nucleophilic substitution reactions involving (2-Chloro-1-fluoroethyl)benzene?

- Methodology :

- SN2 vs. SN1 : The steric hindrance at the 2-position (chlorine) favors SN1 mechanisms in polar solvents (e.g., acetone/water), while the 1-position (fluorine) resists substitution due to strong C-F bonds. Computational studies (DFT) can map transition states .

- Data Contradictions : Conflicting reports on reaction rates may arise from solvent effects (e.g., DMSO stabilizes carbocations, promoting SN1) or trace water accelerating hydrolysis .

Q. How does (2-Chloro-1-fluoroethyl)benzene behave under thermal or photolytic conditions, and what decomposition products form?

- Methodology :

- Thermal Stability : Use TGA/DSC to identify decomposition onset (~180–200°C). Major products include styrene derivatives (via HCl/HF elimination) and chlorinated aromatics .

- Photolysis : UV irradiation (254 nm) in acetonitrile generates benzyl radicals, detectable via ESR spin trapping. Competing pathways depend on solvent polarity .

Q. What are the challenges in utilizing (2-Chloro-1-fluoroethyl)benzene as a building block for bioactive molecules?

- Methodology :

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) but face limitations due to steric bulk at the 2-position. Optimize ligand design (e.g., bulky phosphines) .

- Biological Activity : Screen for antimicrobial or antitumor properties using in vitro assays (e.g., MIC against S. aureus). Note that electron-withdrawing Cl/F groups may enhance membrane permeability .

Data Contradiction Analysis

Q. Why do reported melting points and solubility values for (2-Chloro-1-fluoroethyl)benzene vary across studies?

- Key Factors :

- Isomerism : Contamination with regioisomers (e.g., 1-chloro-2-fluoroethyl derivatives) alters physical properties. Use chiral columns (HPLC) to resolve isomers .

- Purity : Commercial samples often contain stabilizers (e.g., BHT) that depress melting points. Distillation under reduced pressure improves purity .

Safety and Handling

Q. What protocols mitigate risks when handling (2-Chloro-1-fluoroethyl)benzene in aqueous or oxidative environments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.